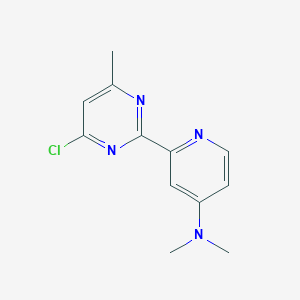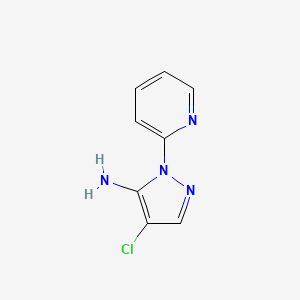
4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-chloropyridine with hydrazine derivatives under specific conditions. One common method includes the cyclization of 2-chloropyridine with hydrazine hydrate in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods are also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Applications De Recherche Scientifique
4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with similar structural features and biological activities.
Uniqueness
4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-chloro-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H7ClN4/c9-6-5-12-13(8(6)10)7-3-1-2-4-11-7/h1-5H,10H2 |
Clé InChI |
LIAKYABZIHWBGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=C(C=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


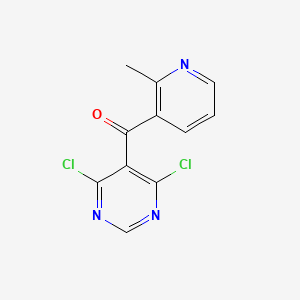
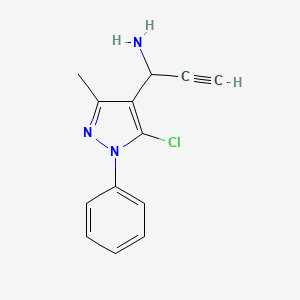
![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
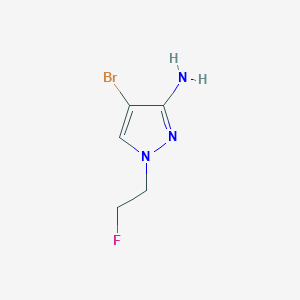
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)

![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
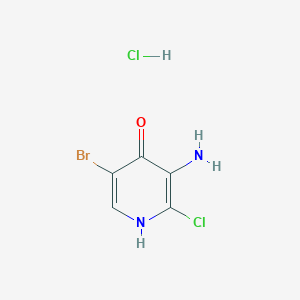
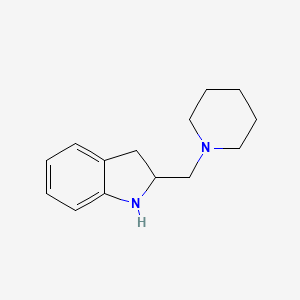
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)



